Product packaging for (-)-Tracheloside(Cat. No.:CAS No. 33464-71-0)

(-)-Tracheloside

Cat. No.: B049147
CAS No.: 33464-71-0
M. Wt: 550.6 g/mol
InChI Key: LWYAMIUSVGPFKS-UHFFFAOYSA-N
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Description

Tracheloside is a biologically active lignan glycoside, primarily isolated from traditional medicinal plants such as Trachelospermum jasminoides, attracting significant research interest for its diverse pharmacological properties. Its core research value lies in its potent anti-inflammatory and anti-angiogenic activities, primarily mediated through the inhibition of key signaling pathways like NF-κB and VEGF receptor signaling. This mechanism makes it a valuable probe for studying the pathophysiology of chronic inflammatory diseases and tumor metastasis. In cancer research, Tracheloside has demonstrated promising cytotoxic effects against various human cancer cell lines by inducing cell cycle arrest and promoting apoptosis. Furthermore, its neuroprotective potential is an emerging area of investigation, with studies suggesting it may protect neuronal cells from oxidative stress-induced damage, positioning it as a candidate compound for neurodegenerative disease research. As a reference standard, high-purity Tracheloside is essential for the quality control of herbal extracts, phytochemical profiling, and the validation of analytical methods. This product is strictly intended for laboratory research purposes and is not for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O12 B049147 (-)-Tracheloside CAS No. 33464-71-0

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYAMIUSVGPFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tracheloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33464-71-0
Record name Tracheloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 - 170 °C
Record name Tracheloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Botanical Sources of Tracheloside

Genus Carthamus as a Source of Tracheloside

The genus Carthamus includes the commercially important species Carthamus tinctorius L., commonly known as safflower. Research has identified the seeds of this plant as a significant source of Tracheloside.

The seeds of Carthamus tinctorius L. are a well-established source of the lignan (B3055560) glycoside Tracheloside. nih.govnih.gov It has been isolated from safflower seeds and is considered one of the key bioactive compounds present. mdpi.comproquest.com The isolation of Tracheloside from safflower seed meal, the residue left after oil extraction, highlights its presence in the non-oil components of the seed. patsnap.com Quantitative analysis has shown that safflower extracts can contain a significant amount of Tracheloside, with one study reporting 91.45 mg/g. mdpi.com Besides Tracheloside, safflower seeds contain a rich profile of other chemical constituents. researchgate.net

Table 1: Selected Chemical Compounds Identified in Carthamus tinctorius L. Seeds

Compound ClassCompound Name
Lignans (B1203133)Tracheloside
AlkaloidsN-feruloylserotonin
N-coumaroylserotonin
FlavonoidsAcacetin-7-O-D-glucuronide
Fatty AcidsLinoleic Acid
Oleic Acid
Palmitic Acid
Stearic Acid
Tocochromanolsα-Tocopherol
Sterolsβ-Sitosterol

This table is not exhaustive and represents a selection of compounds identified in sources. proquest.comresearchgate.net

Genus Trachelospermum as a Source of Tracheloside

The genus Trachelospermum, belonging to the Apocynaceae family, is another primary botanical source of Tracheloside. nih.gov Several species within this genus have been investigated for their phytochemical composition, revealing the presence of this compound in various plant parts.

Trachelospermum asiaticum, commonly known as Asiatic jasmine, has been extensively studied for its chemical constituents. nih.govwikipedia.org Research dating back to the 1970s identified Tracheloside in Trachelospermum asiaticum var. intermedium. jst.go.jp More recent studies utilizing advanced analytical techniques like high-resolution mass spectrometry have confirmed the presence of Tracheloside in the total methanolic extract of the plant, facilitating its targeted isolation. nih.gov The roots, along with other parts of the plant, contribute to its rich phytochemical profile.

Trachelospermum jasminoides, or star jasmine, is a species widely recognized for its fragrant flowers and use in traditional medicine. nih.govwikipedia.org Its stems and leaves, in particular, have been found to contain Tracheloside. globalscienceresearchjournals.org Various secondary metabolites, including lignans like Tracheloside, flavonoids, and triterpenoids, have been isolated from the vines and leaves of this plant. nih.govresearchgate.net The presence of Tracheloside in the stems is significant as this plant part is often used in traditional herbal preparations. nih.gov

Table 2: Selected Chemical Compounds Identified in the Genus Trachelospermum

Compound ClassCompound NameSource Species
LignansTrachelosideT. asiaticum, T. jasminoides
NortrachelogeninT. jasminoides
Matairesinoside (B191803)T. asiaticum
Arctigenin (B1665602)T. asiaticum
TriterpenoidsOleanolic acid-typeT. asiaticum
FlavonoidsLuteolinT. asiaticum
QuercitrinT. asiaticum
RhoifolinT. asiaticum
AlkaloidsCoronaridineT. jasminoides
VoacangineT. jasminoides

This table provides a selection of compounds identified in the specified species and is not exhaustive. nih.govwikipedia.orgjst.go.jpwikipedia.orgglobalscienceresearchjournals.org

Identification of Tracheloside in Other Plant Species and Biological Systems

While Carthamus and Trachelospermum are the most cited sources, the lignan family to which Tracheloside belongs is widespread in the plant kingdom. Lignans are secondary plant metabolites found in a variety of plants, often as components of essential oils or extracts used for flavoring. mdpi.com The structural relatives of Tracheloside, such as arctigenin and matairesinol, have been identified in a range of plant species. mdpi.comjst.go.jp The isolation of Tracheloside from Carthamus tinctorius was noted as significant partly because it was considered a rare compound, suggesting its distribution, while potentially broad within certain plant families, is not ubiquitous. semanticscholar.org Further research into the phytochemical composition of other plant species may yet reveal additional sources of this specific lignan glycoside.

Isolation and Purification Methodologies for Tracheloside

Conventional Extraction Techniques

The initial step in obtaining Tracheloside from plant material typically involves conventional extraction methods. These techniques are foundational for liberating the compound from the plant matrix.

Solvent-Based Extraction Approaches

Solvent-based extraction is a primary method for isolating Tracheloside. The choice of solvent is critical and is based on the polarity of Tracheloside and its solubility. Commonly used solvents include methanol (B129727), ethanol, ethyl acetate, and n-butanol. fishersci.co.ukfishersci.nlfishersci.sefishersci.ca For instance, in some studies, methanol is used to prepare the initial extract from the source material. cabidigitallibrary.org The process often involves macerating or refluxing the plant material with the chosen solvent to draw out the desired compounds.

The crude extract obtained is often a complex mixture of various phytochemicals. To achieve a higher concentration of lignans (B1203133), including Tracheloside, the crude extract is typically subjected to a series of liquid-liquid partitioning steps with solvents of varying polarity. A common sequence involves partitioning the initial extract with solvents such as chloroform (B151607), ethyl acetate, and n-butanol to separate compounds based on their differential solubility.

Advanced Chromatographic Separation Methods

Following initial extraction, advanced chromatographic techniques are essential for the separation and purification of Tracheloside from the complex extract.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the purification of Tracheloside. nih.gov In analytical applications, HPLC is used to identify and quantify Tracheloside in extracts. For example, a reversed-phase HPLC (RP-HPLC) method using an ODS (octadecylsilyl) column is a common approach. cabidigitallibrary.org

The mobile phase in HPLC is crucial for achieving good separation. A typical mobile phase for Tracheloside analysis consists of a gradient mixture of methanol and water or acetonitrile (B52724) and water, often with the addition of a small amount of acid like formic acid to improve peak shape. nih.gov For instance, one method employs a gradient elution with 0.1% formic acid (solvent A) and acetonitrile (solvent B). nih.gov The detection of Tracheloside is commonly performed using a UV detector at a wavelength of around 280 nm. nih.gov In one study, the retention time for Tracheloside was reported to be 9.7 minutes under specific HPLC-MS conditions. nih.govresearchgate.net

Table 1: HPLC Parameters for Tracheloside Analysis

ParameterDetails
Column TSK-gel ODS-80Ts, ODS column (4.6 mm x 250 mm, 5 µm)
Mobile Phase Methanol-water solution; Gradient with 0.1% formic acid (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature 30°C
Retention Time 9.7 min

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the preparative separation of compounds from plant extracts. nih.gov After initial solvent extraction and partitioning, the fraction enriched with Tracheloside is often subjected to silica gel chromatography. This technique separates compounds based on their polarity. A solvent system, typically a mixture of chloroform and methanol, is used to elute the compounds from the column. By gradually increasing the polarity of the solvent mixture, different compounds are eluted at different times, allowing for the separation of Tracheloside from other components in the extract.

Preparative Liquid Chromatography for Compound Isolation

For obtaining highly pure Tracheloside for research purposes, preparative liquid chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger quantities of material. The principles of separation are the same, relying on the differential partitioning of the compound between the stationary and mobile phases. The fractions containing the purified Tracheloside are collected, and the solvent is evaporated to yield the isolated compound.

Integrated Isolation Strategies

In practice, the isolation of Tracheloside rarely relies on a single technique. Instead, an integrated strategy combining several methods is typically used. A common workflow begins with solvent extraction of the raw plant material. This is followed by liquid-liquid partitioning to create fractions with enriched concentrations of the target compound. These enriched fractions are then subjected to one or more rounds of column chromatography, such as silica gel chromatography, to further separate the compounds. Finally, preparative HPLC is often used as the ultimate purification step to obtain Tracheloside of high purity. This multi-step approach ensures the effective removal of impurities and the isolation of a pure compound suitable for further scientific investigation.

Bioassay-Linked Isolation Methodologies

Bioassay-guided fractionation is a classic and effective strategy in natural product chemistry to isolate biologically active compounds from a crude extract. This approach involves a stepwise separation of the extract using chromatographic techniques, where each resulting fraction is tested for a specific biological activity. The most active fractions are then subjected to further purification until a pure, active compound is isolated.

A notable application of this methodology led to the isolation of tracheloside from the seeds of safflower (Carthamus tinctorius). nih.govnih.govnih.gov In this study, researchers targeted the anti-estrogenic principles within the seeds. The isolation process was guided by an assay measuring the activity of alkaline phosphatase (AP), an estrogen-inducible marker enzyme, in cultured Ishikawa cells, a human endometrial adenocarcinoma cell line. nih.govnih.gov

The process began with the fractionation of a methanol extract of safflower seeds. The resulting fractions were tested for their ability to inhibit AP activity. The fraction demonstrating the most significant anti-estrogenic effect was selected for further purification. nih.govnih.gov This active fraction was subjected to high-performance liquid chromatography with an evaporative light scattering detector (HPLC-ELSD), a technique suitable for detecting non-UV-absorbing compounds like tracheloside. nih.gov Through this bioassay-linked chromatographic process, tracheloside was successfully isolated as the primary anti-estrogenic agent. nih.govnih.gov The purified tracheloside exhibited a potent decrease in AP activity, with a half-maximal inhibitory concentration (IC₅₀) of 0.31 μg/ml, which was comparable to the activity of the reference drug tamoxifen (B1202) (IC₅₀ = 0.43 μg/ml). nih.govnih.gov

This method ensures that the chemical isolation efforts are focused solely on the compounds responsible for the biological activity of interest, making it a highly efficient strategy for discovering new bioactive molecules.

Molecular Networking and Hierarchical Clustering Analysis for Targeted Isolation

Modern approaches to natural product isolation aim to overcome the time-consuming nature of traditional methods and the risk of re-isolating known compounds. A combination of molecular networking (MN) and hierarchical clustering analysis (HCA) represents a powerful, high-throughput strategy for the targeted isolation of specific classes of compounds, such as the lignans found in Trachelospermum asiaticum. ctdbase.org This plant is known to contain dibenzylbutyrolactone-type lignans, which possess various biological activities. ctdbase.org

This methodology was successfully applied to selectively isolate five lignans, including tracheloside, from the roots of T. asiaticum. ctdbase.org The process utilizes high-resolution mass spectrometry (HR-MS) to generate extensive structural information from a crude methanol extract and its subsequent fractions (n-hexane, ethyl acetate, n-butanol, and water). ctdbase.org

The core of this technique is the Global Natural Product Social Molecular Networking (GNPS) platform. GNPS organizes the massive amount of MS/MS spectral data by clustering nodes (representing individual molecules) based on the similarity of their fragmentation patterns. Structurally similar molecules thus group together into clusters, allowing for the rapid identification of compound families. ctdbase.org

In the study of T. asiaticum, this approach was enhanced by Hierarchical Clustering Analysis (HCA), which provides additional insight by grouping nodes based on similarity patterns, even if they are not directly connected in the molecular network. ctdbase.org The combination of MN and HCA proved more reliable than either method alone for the targeted isolation of the five lignans: trachelogenin (B1215078), tracheloside, trachelogenin β-gentiobioside, nortrachelogenin, and nortracheloside. ctdbase.org

Following their targeted isolation, the cytotoxic activities of these five lignans were evaluated against four human cancer cell lines. The results, summarized in the table below, demonstrate varied cytotoxic effects, validating the utility of this isolation approach for identifying biologically relevant compounds. ctdbase.org

Cytotoxic Activity (IC₅₀ in μM) of Lignans Isolated from T. asiaticum

Compound A549 (Lung Cancer) SKOV3 (Ovarian Cancer) PC3 (Prostate Cancer) Hep2 (Laryngeal Carcinoma)
Trachelogenin 19.5 >100 >100 18.3
Tracheloside >100 23.8 19.3 >100
Trachelogenin β-gentiobioside >100 >100 >100 >100
Nortrachelogenin 20.6 24.7 >100 >100
Nortracheloside >100 23.2 >100 >100
Etoposide (Control) 1.8 2.1 2.5 2.3

Data sourced from Lee et al. (2020). ctdbase.org A value of >100 indicates low or no cytotoxic activity at the tested concentrations.

This advanced methodology allows researchers to "dereplicate" or quickly identify known compounds and focus efforts on isolating new or specifically targeted molecules with desired biological activities, significantly accelerating the natural product discovery pipeline. ctdbase.org

Biosynthesis and Structural Analogs of Tracheloside

Elucidation of Tracheloside Biosynthetic Pathways

The biosynthesis of tracheloside, a complex dibenzylbutyrolactone lignan (B3055560), is intricately linked to fundamental metabolic pathways in plants, primarily the shikimate and phenylpropanoid pathways. nih.gov These pathways are responsible for producing a vast array of secondary metabolites essential for plant growth, defense, and survival. nih.govmdpi.com

The journey begins with the shikimate pathway , a central metabolic route in plants and microorganisms that produces aromatic amino acids. nih.govresearchgate.net One of the key products of this pathway is L-phenylalanine, which serves as the primary precursor for the phenylpropanoid pathway. researchgate.netwikipedia.org The enzyme phenylalanine ammonia-lyase (PAL) is the gateway to this next stage, catalyzing the deamination of L-phenylalanine to form cinnamic acid. mdpi.comresearchgate.net

Following this initial step, the phenylpropanoid pathway involves a series of enzymatic reactions, including hydroxylations and methylations, that modify the phenylpropane (C6-C3) unit. genome.jp Key enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) are involved in producing activated hydroxycinnamic acids, like p-coumaroyl-CoA. frontiersin.org These intermediates are then reduced to their corresponding alcohols, known as monolignols, which are the fundamental building blocks for both lignin (B12514952) and lignans (B1203133). genome.jp Lignans like tracheloside are formed through the specific coupling of these monolignol units. Although the precise enzymatic steps leading exclusively to tracheloside are a subject of ongoing research, its core structure firmly places its origin within this well-established metabolic framework that generates thousands of vital plant compounds. nih.govfrontiersin.org

Structural Relationship with Other Lignan Glycosides

Tracheloside shares a close structural kinship with other well-known lignans, particularly arctiin (B1665604) and its aglycone, arctigenin (B1665602). mdpi.com All three belong to the dibenzylbutyrolactone class of lignans, characterized by a central butyrolactone ring with two benzyl (B1604629) groups attached at positions 3 and 4.

Arctigenin is the core non-sugar component, or aglycone. wikipedia.orgguidetopharmacology.orgArctiin is the glucoside of arctigenin, meaning it is an arctigenin molecule attached to a glucose sugar moiety. wikipedia.orgiiab.me

Tracheloside is also a glycoside and is structurally very similar to arctiin. mdpi.com Both tracheloside and arctiin feature a glucose unit and identical methoxy (B1213986) group patterns on their benzyl rings. The primary structural distinction lies in the butyrolactone ring itself. Tracheloside possesses an additional hydroxyl (-OH) group at the C-2 position of the butyrolactone ring, a feature that is absent in arctiin and arctigenin. cdutcm.edu.cnthieme-connect.com This hydroxylation adds to the polarity and chemical properties of the molecule.

Interactive Table: Structural Comparison of Tracheloside, Arctiin, and Arctigenin

FeatureTrachelosideArctiinArctigenin
Classification Dibenzylbutyrolactone Lignan GlycosideDibenzylbutyrolactone Lignan GlycosideDibenzylbutyrolactone Lignan (Aglycone)
Core Structure Arctigenin-likeArctigeninArctigenin
Glycosidic Bond Present (Glucose)Present (Glucose)Absent
Butyrolactone Ring C-2 HydroxylatedNon-hydroxylatedNon-hydroxylated
Molecular Formula C27H34O12 cdutcm.edu.cnnih.govC27H34O11 wikidata.orgC21H24O6 wikipedia.org

When ingested, tracheloside undergoes significant metabolic transformation, primarily within the gastrointestinal tract. thieme-connect.com The first major step is the hydrolysis of the glycosidic bond, which cleaves the glucose molecule from the core lignan structure. This process releases the aglycone of tracheloside, a compound known as trachelogenin (B1215078) . thieme-connect.comjst.go.jpglycoscience.ru Trachelogenin is, therefore, the direct non-sugar derivative of tracheloside and shares the same hydroxylated butyrolactone ring that distinguishes it from arctigenin. jst.go.jpnih.gov

Further metabolism is carried out by the intestinal microflora. nihs.go.jp Human gut bacteria can act on plant lignans like trachelogenin, transforming them into a class of compounds known as enterolignans, or "mammalian lignans." nih.govsethyoder.com Research has demonstrated that human intestinal bacteria can convert trachelogenin into several metabolites, most notably enterolactone (B190478) . nihs.go.jpnih.gov Enterolactone is a bioactive compound that is absorbed into the bloodstream and is considered a phytoestrogen. wikipedia.orgfoodb.ca This metabolic conversion pathway from dietary plant lignans like tracheloside to enterolactone is a key area of nutritional and pharmacological research. sethyoder.comfoodb.ca

Identification and Characterization of Naturally Occurring Tracheloside Analogs

Tracheloside is part of a broader family of structurally related lignan glycosides found across the plant kingdom. These analogs often co-occur in the same plant species and share the dibenzylbutyrolactone scaffold.

One of the most prominent analogs is arctiin , as discussed previously. It is frequently found in plants from the Asteraceae family, such as burdock (Arctium lappa), and in Trachelospermum asiaticum. wikipedia.orgiiab.me Another significant analog is matairesinoside (B191803) , which is the glucoside of matairesinol. Like tracheloside and arctiin, matairesinoside is a precursor to mammalian lignans. ebi.ac.uk It is found in various plants and, upon ingestion, its aglycone, matairesinol, can also be converted by gut flora into enterolactone. foodb.ca

These lignans—tracheloside, arctiin, and matairesinoside—and their respective aglycones (trachelogenin, arctigenin, and matairesinol) represent a closely related group of natural products. ebi.ac.uk They share a common biosynthetic origin in the phenylpropanoid pathway and a similar metabolic fate in the human gut, highlighting a conserved chemical and biological theme among these compounds. Their identification and characterization are often performed using chromatographic techniques like HPLC, which allows for their separation and quantification from plant extracts. thieme-connect.comglycoscience.ru

Advanced Analytical Techniques for Tracheloside Characterization

Spectrometric Techniques

Spectrometric techniques are fundamental in the characterization of tracheloside, offering insights into its molecular structure and composition through the interaction of the compound with electromagnetic radiation.

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. americanpharmaceuticalreview.com It is frequently used in the analysis of tracheloside, often in conjunction with liquid chromatography (LC). mdpi.comresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large and thermally fragile molecules like tracheloside. nih.gov In ESI-MS, a sample solution is sprayed into a fine mist, and the droplets are charged, leading to the formation of gas-phase ions. mdpi.com This method allows for the gentle ionization of tracheloside, minimizing fragmentation and preserving the molecular ion for accurate mass determination.

In the analysis of tracheloside from sources like safflower seeds, ESI-MS is often operated in negative ionization mode. mdpi.com This results in the detection of the deprotonated molecule, [M-H]⁻. For tracheloside, this ion is observed at a mass-to-charge ratio (m/z) of 549. mdpi.comresearchgate.net The presence of this specific peak confirms the identity of tracheloside in a sample extract. mdpi.com ESI can also be used in positive ionization mode, where adducts such as [M+Na]⁺ are commonly observed for glycosidic compounds. mdpi.com

Table 1: ESI-MS Parameters for Tracheloside Analysis

Parameter Value
Ionization Mode Negative
Gas Temperature 300 °C
Fragmentor Voltage 150 V
Nebulizer Pressure 30 psi
Capillary Voltage ±4000 V

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. americanpharmaceuticalreview.comnih.gov This capability allows for the differentiation of compounds with the same nominal mass but different chemical formulas. For tracheloside, HR-MS has been used to determine its deprotonated molecular ion [M-H]⁻ with a measured m/z of 549.1970, which is very close to the calculated value of 549.1972 for the formula C₂₇H₃₃O₁₂. nih.gov This high level of accuracy provides strong evidence for the molecular formula of tracheloside.

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically to elucidate the structure of a compound. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion (such as the molecular ion of tracheloside) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This fragmentation pattern provides valuable information about the different structural components of the molecule. The data-dependent analysis (DDA) mode in tandem MS, often used with HR-MS, detects the most intense ions in the first stage and their fragmented ions in the second, which is instrumental in identifying unknown compounds. nih.gov

The combination of LC with HR-MS/MS has been effectively used to identify various compounds, including flavonoids, phenolic acids, and lignans (B1203133) like tracheloside, in plant extracts. researchgate.net This powerful combination allows for the separation of complex mixtures and the detailed structural characterization of individual components. americanpharmaceuticalreview.com

Quadrupole time-of-flight mass spectrometry (QTOF-MS) is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.govlabcompare.com This combination offers high sensitivity, resolution, and mass accuracy, making it a valuable tool for both quantitative and qualitative analysis. labcompare.combruker.commdpi.com The quadrupole can be used to select specific ions, which are then fragmented in a collision cell, and the resulting fragments are analyzed by the high-resolution TOF analyzer. nih.gov

QTOF-MS has been instrumental in the analysis of complex mixtures and the identification of unknown compounds in various fields, including natural product research. nih.govbruker.com Its ability to provide accurate mass measurements for both precursor and product ions aids in the structural elucidation of compounds like tracheloside. mdpi.com The high resolving power of TOF-MS is particularly useful for separating target signals from interferences in complex environmental matrices. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. wikipedia.orgsigmaaldrich.comnih.gov It is based on the magnetic properties of atomic nuclei and provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.orglibretexts.org

The identification of tracheloside has been confirmed through extensive NMR data analysis, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments. researchgate.netglobalscienceresearchjournals.org These analyses provide unambiguous confirmation of the structure of tracheloside and its aglycone, trachelogenin (B1215078). nih.gov NMR is also a key technique for studying macromolecules like proteins and nucleic acids. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.comwikipedia.org This technique is particularly useful for detecting compounds with chromophores, which are parts of a molecule that absorb light. wikipedia.org Organic compounds with a high degree of conjugation, such as the aromatic rings present in tracheloside, typically exhibit strong UV absorption. wikipedia.orgazooptics.com

When coupled with High-Performance Liquid Chromatography (HPLC), a UV detector is commonly used to monitor the elution of compounds. For tracheloside, a UV detection wavelength of 254 nm is often employed. mdpi.com The resulting UV spectrum, which is a plot of absorbance versus wavelength, can help in the initial identification and quantification of tracheloside in a sample. technologynetworks.comazooptics.comsci-hub.se

Mass Spectrometry (MS)

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental in the analytical chemistry of natural products, enabling the separation, identification, and quantification of individual components within a mixture. For Tracheloside, both liquid and gas chromatography techniques play crucial roles.

HPLC-UV for Quantitative Analysis.researchgate.netresearchgate.net

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantitative analysis of Tracheloside. aurora-universities.eumdpi.com This method separates compounds in a liquid mobile phase as it is pumped through a solid stationary phase column. The amount of a specific compound, such as Tracheloside, is determined by its absorption of UV light at a characteristic wavelength.

A study detailing the simultaneous quantification of 14 dibenzylbutyrolactone lignans, including Tracheloside, in Caulis Trachelospermi utilized an HPLC-UV method. mdpi.com The analysis was performed on an Agilent Zorbax Eclipse Plus C18 column with a binary gradient system of water and methanol (B129727), and UV detection was set at 230 nm. researchgate.netmdpi.com The validation of this method demonstrated excellent linearity, with correlation coefficients (r²) greater than 0.9997 for all analyzed compounds. mdpi.com

Key validation parameters for the quantitative analysis of Tracheloside using HPLC-UV are summarized below:

Validation ParameterResultReference
Linearity (r²)> 0.9997 mdpi.com
Limit of Detection (LOD)1.24–9.00 ng mdpi.com
Limit of Quantification (LOQ)3.71–31.71 ng mdpi.com
Intra-day Precision (RSD%)0.17%–0.75% mdpi.com
Inter-day Precision (RSD%)0.15%–2.87% mdpi.com
Repeatability (RSD%)< 2.94% mdpi.com
Stability (RSD%)< 2.78% mdpi.com
Recovery96.68%–103.63% mdpi.com

These results confirm that HPLC-UV is a sensitive, precise, and accurate method for quantifying Tracheloside in botanical samples. researchgate.netmdpi.com Another study successfully used a validated HPLC-MS method to quantify eight therapeutic substances, including tracheloside, in Serratula centauroides, showing high linearity (R² > 0.996) and recovery (97-103%). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification.nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. mdpi.com While Tracheloside itself is a non-volatile glycoside, its aglycone, trachelogenin, can be analyzed by GC-MS after derivatization. nih.gov This process involves chemically modifying the molecule to increase its volatility.

A study on the lignan (B3055560) content of Cirsium species utilized GC-MS to identify trachelogenin. nih.gov The fragmentation pattern of the trimethylsilyl (B98337) (TMS) derivative of trachelogenin in the mass spectrometer provided detailed structural information, confirming its identity. nih.gov This complementary use of GC-MS provides unambiguous structural confirmation that supports data from other analytical techniques like LC-MS. nih.gov The Human Metabolome Database also contains predicted GC-MS spectra for Tracheloside, which can aid in its identification. hmdb.ca

Integrated Analytical Platforms for Complex Mixture Analysis.researchgate.netsolubilityofthings.com

The analysis of Tracheloside in its natural context, often within a complex plant extract, benefits greatly from the use of integrated or hyphenated analytical platforms. solubilityofthings.com These approaches combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) is a prime example of such an integrated platform. researchgate.netmdpi.com This technique was used to identify 25 different compounds, including Tracheloside, in Caulis Trachelospermi. researchgate.net The high-resolution mass spectrometry capabilities of QTOF-MS allow for the generation of accurate mass measurements, which, combined with characteristic fragmentation patterns, enable the unambiguous identification of compounds. researchgate.netmdpi.com

Similarly, the combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has been employed for the sensitive and selective quantification of Tracheloside and its metabolite, trachelogenin, in biological samples such as rat plasma. nih.gov This method demonstrated high precision and accuracy, making it suitable for pharmacokinetic studies. nih.gov The integration of different analytical techniques provides a more comprehensive understanding of the chemical composition of complex mixtures containing Tracheloside. solubilityofthings.com

Pharmacological Activities and Cellular Mechanisms of Tracheloside in Vitro and Preclinical Models

Anticancer and Apoptotic Mechanisms

Tracheloside exhibits notable anti-tumor activity through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with metastasis. nih.govguidechem.com

Regulation of Cellular Proliferation in Cancer Cell Lines (e.g., Colorectal Cancer, Lung Cancer)

In vitro studies have shown that tracheloside can inhibit the proliferation of cancer cells. nih.govguidechem.com In colorectal cancer (CRC) cell lines, such as CT26 cells, tracheloside treatment led to a significant inhibition of cell viability. nih.govmdpi.com Similarly, in lung cancer cells, tracheloside has been found to inhibit proliferation, suggesting its potential as a therapeutic agent against this type of cancer. guidechem.comresearchgate.net The anti-proliferative effects are often dose-dependent, with higher concentrations of tracheloside resulting in greater inhibition of cell growth. mdpi.com

Induction of Apoptosis Pathways (e.g., Mitochondria-mediated)

A key aspect of tracheloside's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govguidechem.com The intrinsic, or mitochondria-mediated, pathway of apoptosis is a primary mechanism. nih.govmdpi.com This pathway is activated by intracellular stress signals. mdpi.com In CT26 colorectal cancer cells, tracheloside treatment led to a dose-dependent increase in both early and late-stage apoptotic cells. mdpi.com

The molecular mechanism involves the regulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.govnih.gov Tracheloside treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, which are the executioners of apoptosis. nih.gov Specifically, tracheloside has been observed to increase the cleavage of caspase-3 and caspase-9 in CT26 cells, confirming the induction of the apoptotic cascade. nih.gov

Modulation of Cell Cycle Progression

Tracheloside has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. nih.gov In CT26 colorectal cancer cells, treatment with tracheloside resulted in the upregulation of p16, a tumor suppressor protein that inhibits cyclin-dependent kinases (CDKs). nih.govnih.gov Concurrently, tracheloside treatment led to the downregulation of cyclin D1 and CDK4, which are key proteins required for the G1 to S phase transition in the cell cycle. nih.govnih.gov By arresting the cells in the G1 phase, tracheloside prevents them from replicating their DNA and dividing, thereby inhibiting tumor growth. nih.gov

Interference with Metastasis and Epithelial-Mesenchymal Transition (EMT)

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. nih.gov The epithelial-mesenchymal transition (EMT) is a cellular process that is crucial for the initiation of metastasis. nih.gov Tracheloside has been found to regulate the expression of EMT markers in CT26 colorectal cancer cells, suggesting its potential to inhibit metastasis. nih.govnih.gov In a preclinical mouse model, tracheloside significantly inhibited the lung metastasis of CT26 cells. nih.govguidechem.com

Targeting Specific Ion Channels (e.g., TMEM16A)

Recent research has identified the transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel, as a novel target of tracheloside. researchgate.netnih.gov TMEM16A is highly expressed in certain types of cancer, including lung cancer, and is associated with tumor progression. researchgate.net Tracheloside acts as an inhibitor of TMEM16A, with an IC50 of 3.09 ± 0.21 μM. researchgate.netnih.gov By inhibiting TMEM16A, tracheloside can suppress the proliferation and migration of lung cancer cells and induce apoptosis. researchgate.net Molecular docking studies have suggested that tracheloside binds to specific amino acid residues (S387, E623, and E624) within the TMEM16A channel. researchgate.net

Anti-estrogenic Activity via Estrogen-Inducible Markers

Tracheloside has also been shown to possess anti-estrogenic properties. nih.govoup.com In studies using cultured Ishikawa cells, a human endometrial adenocarcinoma cell line, tracheloside was found to significantly decrease the activity of alkaline phosphatase (AP), an estrogen-inducible marker enzyme. nih.govoup.comchemfaces.com The inhibitory effect of tracheloside on AP activity was comparable to that of tamoxifen (B1202), a well-known anti-estrogen drug, with an IC50 value of 0.31 μg/ml. nih.govoup.com This suggests that tracheloside may exert some of its anticancer effects by interfering with estrogen signaling pathways, which are important in certain types of cancer, such as breast and endometrial cancer. nih.gov

Wound Healing and Keratinocyte Proliferation Mechanisms

The process of skin wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling. Keratinocytes, the primary cells of the epidermis, play a crucial role in the proliferative phase through their migration and proliferation to re-epithelialize the wound bed. nih.gov Tracheloside has been shown to positively influence these critical aspects of wound healing.

The migration of keratinocytes is a fundamental step in closing a skin wound. In vitro studies utilizing a scratch assay with HaCaT cells, a human keratinocyte cell line, have demonstrated that tracheloside significantly promotes cell migration. nih.govresearchgate.net Treatment with tracheloside resulted in a more than two-fold increase in the healing activity compared to the control group after 24 hours. nih.govresearchgate.net This effect was found to be superior to that of allantoin, a known wound-healing agent, which showed a 1.2-fold increase in healing activity under the same conditions. nih.gov These findings suggest that tracheloside can effectively stimulate keratinocyte migration, a key process in the re-epithelialization phase of wound healing. nih.govresearchgate.net

Table 1: Effect of Tracheloside on HaCaT Cell Proliferation and Wound Healing Activity

Treatment Concentration (μg/ml) Cell Proliferation Rate Increase (%) (after 24h) Increased Healing Activity (%) (compared to control)
1 13.98 38.14
5 18.82 106.13
10 17.94 72.83

Data sourced from a study on the promotion of keratinocyte proliferation by tracheloside. nih.gov

The pro-proliferative and migratory effects of tracheloside on keratinocytes are mediated through the stimulation of specific intracellular signaling pathways. guidechem.commedchemexpress.com The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, is a well-established regulator of cell proliferation, differentiation, and survival. nih.govresearchgate.net

Western blot analyses have revealed that tracheloside treatment leads to the phosphorylation and subsequent activation of ERK1/2 in HaCaT cells. nih.govnih.gov This activation of the ERK1/2 pathway is a critical mechanism underlying the observed increase in keratinocyte proliferation. selleckchem.commedchemexpress.commedchemexpress.com The dose-dependent increase in phosphorylated ERK1/2 (p-ERK1/2) levels upon tracheloside treatment confirms its role in stimulating this pro-proliferative signaling cascade. nih.gov In contrast, other MAPK family members like p38 and JNK did not show significant changes in their phosphorylated forms, indicating a degree of specificity in tracheloside's action. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation can impede the normal wound healing process and contribute to the pathology of various diseases. Tracheloside has demonstrated notable anti-inflammatory and immunomodulatory properties by targeting key inflammatory signaling pathways and mitigating oxidative stress. guidechem.comcaringsunshine.com

Tracheloside has been shown to modulate inflammatory responses by inhibiting crucial signaling pathways, such as the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) pathways. nih.govdntb.gov.ua The IL-17 family of cytokines are potent inducers of inflammation and play a significant role in various autoimmune and inflammatory conditions. genome.jpcreative-diagnostics.com Tracheloside effectively inhibits the release of the pro-inflammatory cytokines IL-6 and IL-17. nih.gov

In TNF-α-induced MH7A cells, a rheumatoid arthritis model, tracheloside reduced the production of several key inflammatory mediators, including COX-2, IL-6, IL-17, and various matrix metalloproteinases (MMP2, MMP3, MMP9). nih.gov Furthermore, it suppressed the phosphorylation of JNK and p38, key components of the MAPK signaling pathway that are also involved in inflammation. nih.gov This evidence points to the ability of tracheloside to inhibit the IL-17/MAPK signaling pathway, thereby exerting its anti-inflammatory effects. nih.gov TNF-α itself is a central regulator of inflammation, and its signaling can lead to a cascade of inflammatory events. nih.govnih.govfrontiersin.orgbiospective.com

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and inflammation. mindstreamintegrative.comnih.gov Tracheloside exhibits significant antioxidant properties, which are central to its protective effects. guidechem.comresearchgate.net It acts by scavenging free radicals, thereby preventing cell damage and alleviating oxidative stress-induced injuries. guidechem.com The antioxidant mechanism of tracheloside is believed to involve hydrogen atom transfer to neutralize free radicals. researchgate.net

Phenolic compounds like tracheloside are known to combat chronic diseases related to oxidant stress. mdpi.comnih.govresearchgate.net By mitigating oxidative stress, tracheloside can help maintain cellular homeostasis and protect against the pathological consequences of excessive ROS production. guidechem.comnih.gov This antioxidant capacity is also linked to its anti-inflammatory and potential anti-cancer activities, as oxidative stress is a known driver of these processes. nih.govmdpi.com

Anti-fibrotic Effects

Fibrosis, the excessive accumulation of extracellular matrix components, can lead to tissue scarring and organ dysfunction. Emerging evidence suggests that tracheloside possesses anti-fibrotic properties. In a preclinical model of pulmonary fibrosis, tracheloside was found to alleviate myofibroblast differentiation and oxidative stress. cjnmcpu.com The mechanism underlying this effect involves the activation of the AMPK/NOX4 signaling pathway. cjnmcpu.com By inhibiting this pathway, tracheloside can potentially reduce the fibrotic response, highlighting its therapeutic potential for fibrotic diseases. cjnmcpu.commdpi.commayoclinic.org

Regulation of Myofibroblast Differentiation

Tracheloside (TCL) has been identified as a regulator of myofibroblast differentiation, a critical process in tissue repair and fibrosis. cjnmcpu.com Myofibroblasts are specialized cells that play a key role in wound healing by secreting extracellular matrix (ECM) components and exhibiting contractile properties. nih.govpatologia.es However, their persistent activation leads to pathological tissue fibrosis. nih.gov In vitro studies have demonstrated that tracheloside can inhibit the differentiation of fibroblasts into myofibroblasts. cjnmcpu.com Specifically, in models where myofibroblast differentiation was induced by either transforming growth factor-β (TGF-β) or matrix stiffness, tracheloside effectively blocked this transition. cjnmcpu.com TGF-β is a primary profibrotic cytokine that stimulates fibroblasts to express α-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation. sciepublish.com The ability of tracheloside to counteract these stimuli highlights its potential anti-fibrotic activity by preventing the formation of the key cellular mediators of fibrosis. cjnmcpu.com

Involvement of Metabolic Signaling Pathways (e.g., AMPK/NOX4)

The mechanism by which tracheloside regulates myofibroblast differentiation involves key metabolic signaling pathways, particularly the AMP-activated protein kinase (AMPK) and NADPH oxidase 4 (NOX4) axis. cjnmcpu.com Research has shown that tracheloside exerts its anti-fibrotic and antioxidant effects by activating AMPK. cjnmcpu.com In in vitro models, the activation of AMPK by tracheloside led to a reduction in the expression of NOX4. cjnmcpu.com NOX4 is a significant source of reactive oxygen species (ROS), which are known to promote fibrotic processes. cjnmcpu.commdpi.com

Furthermore, the study revealed a novel regulatory action where activated AMPK not only suppressed the expression of NOX4 but also inhibited its activation by competitively binding to the p22phox subunit. cjnmcpu.com This dual action effectively alleviates the oxidative stress and myofibroblast differentiation induced by factors like TGF-β. cjnmcpu.com By modulating the AMPK/NOX4 pathway, tracheloside can mitigate oxidative stress and interfere with the signaling cascades that lead to fibrosis. cjnmcpu.com

FactorEffect of TrachelosideMechanismReference
Myofibroblast DifferentiationInhibitionBlocks TGF-β or matrix stiffness-induced differentiation. cjnmcpu.com
AMPK ActivationStimulationActivates AMPK, a key cellular energy sensor. cjnmcpu.com
NOX4 ExpressionReductionActivated AMPK suppresses NOX4 gene expression. cjnmcpu.com
NOX4 ActivationInhibitionActivated AMPK competitively binds to p22phox, preventing NOX4 activation. cjnmcpu.com

Other Investigated Biological Activities

Anti-osteoporotic Investigations in Cellular Models

Tracheloside has been investigated for its potential role in bone metabolism and its anti-osteoporotic properties. caringsunshine.com Osteoporosis is a metabolic bone disorder characterized by an imbalance between bone formation by osteoblasts and bone resorption by osteoclasts. doi.orgresearchgate.net Studies have shown that tracheloside exhibits phytoestrogenic properties, which may be beneficial for bone health. caringsunshine.com In vitro research using Ishikawa cells, a human endometrial adenocarcinoma cell line used to assess estrogenic activity, found that tracheloside significantly decreases the activity of alkaline phosphatase (AP), an estrogen-inducible marker enzyme. chemfaces.comselleckchem.com The inhibitory concentration (IC50) was reported as 0.31 µg/ml. chemfaces.comselleckchem.combiorbyt.com

Further studies have pointed to the potential of tracheloside to influence osteoblast activity. One study noted that tracheloside could improve the activity of alkaline phosphatase in human osteoblast-like cells. In research using a zebrafish model, which allows for the study of bone development and regeneration, tracheloside demonstrated significant anti-osteoporosis effects. mdpi.com It was shown to upregulate the expression of critical osteogenic genes, including Runx2, SP7, OPG, Col1a1a, Alp, ON, OPN, and OCN in an alloxan-treated zebrafish model.

Model SystemFindingReported EffectReference
Ishikawa CellsInhibition of Alkaline Phosphatase (AP)IC50 of 0.31 µg/ml chemfaces.comselleckchem.com
Human osteoblast-like cellsImproved Alkaline Phosphatase (AP) activityData suggests positive influence on osteoblasts.
Alloxan-treated ZebrafishUpregulation of osteogenic genesGenes included Runx2, SP7, OPG, Col1a1a, Alp, ON, OPN, and OCN.

Enzyme Inhibitory Activities (e.g., α-glucosidase)

α-glucosidase is a key intestinal enzyme that breaks down complex carbohydrates into glucose. scielo.brplos.org Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels. scielo.br For this reason, α-glucosidase inhibitors are a therapeutic strategy for managing type 2 diabetes. plos.org While various natural compounds, including flavonoids and triterpenes, have been identified as potent α-glucosidase inhibitors, there is currently no specific scientific literature documenting that tracheloside itself possesses direct α-glucosidase inhibitory activity. scielo.brmdpi.com

Influence on Intestinal Barrier Function in Epithelial Cell Models

The intestinal epithelium forms a critical barrier that separates the external environment from the inside of the body. patologia.es The integrity of this barrier is maintained by tight junctions between epithelial cells. patologia.es Research using Caco-2 cell monolayers, a standard in vitro model for the intestinal epithelial barrier, investigated the effects of Trachelospermi caulis extract, which contains both tracheloside and its aglycone, trachelogenin (B1215078). While the extract and its fractions containing these compounds were shown to enhance intestinal barrier function—evidenced by increased transepithelial electrical resistance (TEER) values and decreased permeation of ovalbumin (a model allergen)—further analysis revealed a key distinction. The study concluded that trachelogenin, the aglycone form, was the active component responsible for enhancing the tight-junction protein occludin. The findings explicitly noted that tracheloside (the glycoside form) did not demonstrate this effect on occludin in the Caco-2 monolayers.

Preclinical Efficacy Studies of Tracheloside in Non Human Models

In Vivo Anticancer Efficacy Models

Tracheloside has demonstrated notable anticancer effects in several murine models, targeting both primary tumor growth and the metastatic spread of cancer cells.

Research in murine models has highlighted the ability of tracheloside to impede cancer progression. In a study involving colorectal cancer, tracheloside was shown to significantly inhibit the lung metastasis of CT26 cancer cells in a mouse model. nih.gov The study observed a reduction in the number of tumor colonies in the lungs of mice treated with tracheloside, indicating its potential to control the spread of cancer. nih.gov Furthermore, investigations into lung adenocarcinoma have revealed that tracheloside can inhibit the proliferation and migration of lung cancer cells and induce apoptosis, or programmed cell death. researchgate.netnih.gov

Another study focusing on human neuroblastoma demonstrated that reducing the expression of macrophage migration inhibitory factor (MIF), a target of tracheloside, led to a significant reduction in tumor growth. nih.gov In mice with tumors formed from neuroblastoma cells with reduced MIF expression, tumor growth was inhibited by 90% compared to the control group, and metastasis was also dramatically suppressed. nih.gov

Table 1: Summary of In Vivo Anticancer Efficacy of Tracheloside in Murine Models

Cancer Type Murine Model Key Findings Reference(s)
Colorectal Cancer BALB/c mice with CT26 cell injection Significantly inhibited lung metastasis. nih.gov
Lung Adenocarcinoma Xenograft mouse model Inhibited tumor growth, proliferation, and migration; induced apoptosis. researchgate.netnih.gov
Neuroblastoma Mice with subcutaneous injection of AS-MIF transfectants 90% reduction in tumor growth; dramatic suppression of metastasis. nih.gov

The efficacy of tracheloside has also been evaluated in combination with conventional chemotherapy drugs. A study on lung adenocarcinoma explored the synergistic effects of tracheloside (TCS) and doxorubicin (B1662922) (DOX). researchgate.netnih.gov Both in vitro and in vivo experiments from this study indicated that a combination of low-concentration TCS and DOX resulted in a satisfactory anticancer effect. researchgate.netnih.gov This suggests that tracheloside could potentially be used to enhance the efficacy of existing chemotherapy agents, possibly allowing for the use of lower, less toxic doses of these drugs. researchgate.netnih.govguidechem.com

Similarly, other preclinical studies have shown the benefits of combining polyphenolic compounds with traditional chemotherapeutics like cisplatin (B142131) in various cancer models, including non-small cell lung cancer and osteosarcoma, leading to enhanced antitumor effects. nih.govmdpi.comoncotarget.complos.org These findings support the rationale for exploring combination therapies involving natural compounds like tracheloside in oncology.

In Vivo Anti-fibrotic Efficacy Models

Beyond its anticancer properties, tracheloside has been investigated for its potential to combat fibrotic diseases, which are characterized by the excessive formation of scar tissue.

Pulmonary fibrosis is a debilitating lung disease with limited therapeutic options. cjnmcpu.com A preclinical study utilizing a bleomycin-induced pulmonary fibrosis model in mice demonstrated the anti-fibrotic effects of tracheloside (TCL). cjnmcpu.com In this model, the administration of bleomycin (B88199) induces lung injury and subsequent fibrosis, mimicking aspects of the human disease. mdpi.commdpi.comdovepress.comfrontiersin.org The study found that TCL treatment inhibited the progression of bleomycin-induced pulmonary fibrosis. cjnmcpu.com Mechanistically, it was suggested that tracheloside exerts its anti-fibrotic effects through the AMPK/NOX4 signaling pathway, which is involved in cellular responses to oxidative stress. cjnmcpu.com The transforming growth factor-β (TGF-β) signaling pathway is a crucial mediator in the development of tissue fibrosis, including in the lungs, and is often a target for anti-fibrotic therapies. nih.govkjim.orgfrontiersin.orgmdpi.comopenrheumatologyjournal.com

Methodological Considerations in Preclinical Efficacy Assessment

The assessment of tracheloside's preclinical efficacy relies on established and relevant non-human models that aim to replicate human disease states. nih.gov For anticancer studies, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate tumor growth and response to treatment. altogenlabs.comfrontiersin.orgnih.gov The choice of the cancer cell line and the mouse strain are critical factors that can influence the study's outcome. mdpi.commdpi.com Key endpoints in these models typically include the measurement of tumor volume, weight, and the incidence of metastasis. nih.govnih.gov

In the context of anti-fibrotic research, the bleomycin-induced pulmonary fibrosis model is a standard and widely used method to screen for potential therapeutic agents. cjnmcpu.commdpi.com Histopathological analysis of lung tissue to assess the degree of fibrosis and collagen deposition are primary outcome measures. frontiersin.org

For both anticancer and anti-fibrotic studies, the investigation of molecular pathways, such as the mTOR signaling pathway in cancer mdpi.comwaocp.orgnih.govmdpi.comnih.gov or the TGF-β pathway in fibrosis nih.govfrontiersin.orgmdpi.com, through techniques like western blotting and immunohistochemistry, provides crucial insights into the mechanism of action of the compound being tested. Furthermore, the development of three-dimensional culture methods, such as organoids, is a promising approach for more accurate preclinical drug testing. wikipedia.org The design of combination therapy studies also requires careful consideration of the drug ratios and treatment schedules to identify potential synergistic interactions. nki.nlnih.gov

Structure Activity Relationship Sar Studies of Tracheloside and Its Analogs

Correlation of Chemical Structure with Observed Biological Activity

The biological activity of tracheloside, a lignan (B3055560) glucoside, and its related compounds is intrinsically linked to their molecular structure. nih.govmdpi.com Research has shown that tracheloside and its aglycone, trachelogenin (B1215078), exhibit significant anti-inflammatory and anti-cancer properties. mdpi.comcaringsunshine.comglobalscienceresearchjournals.org

A key area of investigation has been the inhibition of the Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel overexpressed in some cancers. nih.govresearchgate.net Studies have found that the structural similarities between tracheloside, matairesinoside (B191803), and arctigenin (B1665602) contribute to their inhibitory effects on TMEM16A. nih.gov A structure-based virtual screening of tracheloside analogs identified several compounds with high affinity for TMEM16A, and subsequent experiments confirmed their inhibitory effects. nih.gov

The anti-inflammatory activity of tracheloside has been attributed to its ability to modulate pathways like NF-κB. caringsunshine.com Furthermore, tracheloside and its related lignans (B1203133), trachelogenin and nortrachelogenin, have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. globalscienceresearchjournals.orgresearchgate.net The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the stereochemistry of the lactone ring, are thought to be crucial for these activities.

In the context of promoting wound healing, tracheloside has been found to stimulate keratinocyte proliferation through the ERK1/2 signaling pathway. researchgate.netmedchemexpress.com The glycosidic linkage in tracheloside plays a role in its bioavailability and subsequent metabolism to active forms like trachelogenin in the gut. mdpi.com

The following table summarizes the inhibitory activity of tracheloside and its analogs on TMEM16A:

CompoundTargetActivityIC50 Value
Tracheloside TMEM16AInhibitor3.09 ± 0.21 μM nih.gov
Matairesinoside TMEM16AInhibitorData not specified nih.gov
Arctigenin TMEM16AInhibitorData not specified nih.gov

Molecular Modeling and Docking Investigations for Target Interaction

Molecular modeling and docking are computational techniques used to predict how a ligand (like tracheloside) binds to the active site of a target protein. openaccessjournals.comamazon.in These methods provide valuable insights into the specific interactions that govern the biological activity of a compound. openaccessjournals.com

In the case of tracheloside's interaction with TMEM16A, molecular docking studies have been instrumental. researchgate.netnih.gov These investigations have identified the putative binding pocket for tracheloside and its analogs within the TMEM16A channel. nih.govresearchgate.net The simulations revealed that tracheloside forms specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding site. researchgate.net

Specifically, molecular docking combined with further experimental validation confirmed that the binding sites of tracheloside to TMEM16A are the amino acid residues S387, E623, and E624. researchgate.netnih.gov These interactions are believed to be responsible for the conformational changes in the TMEM16A protein that lead to the inhibition of its channel activity. nih.gov

The insights gained from these computational studies are crucial for the rational design of new TMEM16A inhibitors with improved potency and selectivity. nih.gov By understanding the key interactions at the molecular level, medicinal chemists can design new analogs of tracheloside that have enhanced binding affinity for the target. researchgate.net

Site-Directed Mutagenesis Studies to Validate Binding Sites

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. twistbioscience.comnih.gov This method is invaluable for validating the binding sites of drugs and other ligands identified through molecular modeling. twistbioscience.com

To confirm the binding interactions between tracheloside and TMEM16A predicted by molecular docking, site-directed mutagenesis experiments were performed. researchgate.netnih.gov In these studies, the amino acid residues S387, E623, and E624, which were predicted to be crucial for tracheloside binding, were individually mutated to other amino acids. researchgate.neta-z.lu

The results of these experiments showed that mutating these specific residues significantly reduced the inhibitory effect of tracheloside on TMEM16A activity. researchgate.net This provides strong experimental evidence that S387, E623, and E624 are indeed the key binding sites for tracheloside within the TMEM16A protein. researchgate.netnih.gov The combination of molecular docking and site-directed mutagenesis, therefore, offers a robust approach to elucidating the precise molecular mechanism of action of tracheloside. nih.govresearchgate.net

Potential Future Directions in Tracheloside Research

Deeper Elucidation of Molecular Mechanisms

While current studies have illuminated several of Tracheloside's mechanisms of action, a more profound and integrated understanding is required. The exact molecular workings of Tracheloside are still considered largely unclear, necessitating further research. nih.gov Investigations have shown that its effects are context-dependent, targeting different pathways in various cell types and disease models.

Future research should aim to build a comprehensive map of Tracheloside's molecular interactions. Key findings to date have identified several distinct pathways:

In Pulmonary Fibrosis: Tracheloside has been found to activate Adenosine 5'-monophosphate-activated protein kinase (AMPK) and inhibit the Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) oxidase isoform 4 (NOX4) signaling pathway. nih.gov This action alleviates myofibroblast differentiation and oxidative stress. nih.gov A novel aspect of this mechanism is the discovery that activated AMPK can competitively bind to p22phox, thereby reducing NOX4 activation. nih.gov

In Colorectal Cancer: Studies demonstrate that Tracheloside induces mitochondria-mediated apoptosis through the regulation of the Bcl-2 family of proteins. nih.govfishersci.at It also triggers cell cycle arrest by upregulating p16 and downregulating cyclin D1 and CDK4. nih.govfishersci.atuni.lu Furthermore, it can inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govfishersci.at

In Inflammation and Arthritis: Tracheloside exhibits anti-inflammatory properties by inhibiting the IL-17/MAPK signaling pathway. nih.gov It has been shown to reduce the production of inflammatory mediators such as COX-2, various interleukins (IL-6, IL-17), and matrix metalloproteinases (MMP2, MMP3, MMP9). nih.gov Other reports suggest its effects are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.gov

In Lung Cancer: Tracheloside has been identified as a novel inhibitor of the TMEM16A ion channel, which is highly expressed in lung cancer tissues. fishersci.no Molecular docking studies have even pinpointed specific binding sites at S387, E623, and E624. fishersci.noepa.gov

In Skin Proliferation: The compound promotes wound healing and keratinocyte proliferation through the phosphorylation of ERK1/2. uni.lu

A crucial future direction is to investigate the potential crosstalk between these identified pathways. Understanding how the activation of AMPK, for instance, might influence the MAPK or NF-κB pathways in different cellular environments would provide a more unified theory of Tracheloside's action.

Exploration of Novel Therapeutic Targets and Signaling Pathways

Building on the known mechanisms, a significant avenue for future research is the identification of novel therapeutic targets and signaling pathways for Tracheloside. The discovery of its inhibitory effect on the TMEM16A ion channel in lung cancer is a prime example of uncovering new targets. fishersci.no Future studies could expand this search to other ion channels or receptor families.

The exploration of its role in various forms of regulated cell death (RCD) beyond apoptosis, such as ferroptosis or pyroptosis, could reveal new therapeutic applications, particularly in cancer treatment. jst.go.jp Research into small-molecule compounds that target RCD pathways is a burgeoning field, and Tracheloside could be a candidate for further investigation in this area. jst.go.jp

Furthermore, many of the current studies focus on specific diseases like rheumatoid arthritis, pulmonary fibrosis, or certain cancers. nih.govnih.gov A systematic screening of Tracheloside against a wider range of disease models could uncover entirely new therapeutic possibilities. For example, its demonstrated anti-inflammatory and antioxidant properties suggest potential utility in neurodegenerative diseases or metabolic disorders, which are areas that remain largely unexplored. nih.govnih.gov The identification of its anti-estrogenic effects also opens up avenues for research into hormone-dependent conditions. wikidata.org

Development of Advanced In Vitro and Preclinical Models for Efficacy Assessment

The evaluation of Tracheloside's efficacy has so far relied on established, yet conventional, research models. In vitro studies have utilized 2D cell cultures, such as human keratinocyte (HaCaT) cell lines, colorectal cancer (CT26) cells, and human rheumatoid arthritis synovial fibroblast-like (MH7A) cells. nih.govnih.govuni.lu Preclinical in vivo assessments have included bleomycin-induced pulmonary fibrosis mouse models and tumor metastasis models created by injecting cancer cells into mice. nih.govnih.gov

While these models have been instrumental, future research would benefit significantly from the development and use of more advanced and clinically relevant systems. These include:

3D Organoid Cultures: Patient-derived organoids for various cancers (e.g., colorectal, lung) could provide a more accurate prediction of therapeutic response compared to traditional 2D cell lines.

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, maintain the heterogeneity of the original tumor and are considered a superior model for testing anti-cancer efficacy.

Organ-on-a-Chip Models: Microfluidic devices that simulate the physiology of human organs could be used to study Tracheloside's effects on specific tissues (e.g., lung-on-a-chip for fibrosis, gut-on-a-chip for inflammatory bowel disease) in a highly controlled environment.

Humanized Mouse Models: For immunological studies, mice with a reconstituted human immune system could offer deeper insights into how Tracheloside modulates human inflammatory and immune responses.

Employing these sophisticated models will allow for a more robust assessment of Tracheloside's efficacy and can help bridge the gap between preclinical findings and potential human clinical trials. nih.gov

Integration with Systems Biology and Omics Approaches (e.g., Metabolomics, Transcriptomics)

A holistic understanding of a compound's biological effects can be achieved through the integration of systems biology and multi-omics approaches. researchgate.net Currently, research on Tracheloside has only scratched the surface in this domain, with some studies performing targeted mRNA expression analysis for a handful of genes. uni.lu The future of Tracheloside research should involve a large-scale application of omics technologies to generate a comprehensive, system-level view of its impact on cellular function.

Key omics approaches that should be prioritized include:

Transcriptomics: Beyond looking at a few genes, RNA-sequencing can provide a global, unbiased profile of all gene expression changes induced by Tracheloside in a specific cell type or tissue. This can help identify entire pathways and regulatory networks that are perturbed by the compound.

Proteomics: Quantitative proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions following Tracheloside treatment. This provides a functional layer of information that complements transcriptomic data.

Metabolomics: As the functional readout of upstream genomic and proteomic changes, metabolomics analyzes the global profile of small-molecule metabolites. This approach can reveal how Tracheloside rewires cellular metabolism, which is a critical aspect of its effects in diseases like cancer.

The massive datasets generated by these omics technologies can then be integrated using computational and bioinformatics tools. researchgate.net This systems biology approach can be used to construct predictive models of Tracheloside's action, identify novel biomarkers of response, and generate new, testable hypotheses about its molecular mechanisms.

Q & A

Q. What are the established biochemical targets of Tracheloside in estrogen receptor signaling pathways?

Tracheloside reduces alkaline phosphatase (AP) activity, an estrogen-induced marker enzyme, with an IC50 of 0.31 μg/ml, indicating anti-estrogenic activity . Researchers can measure AP activity using colorimetric assays (e.g., p-nitrophenyl phosphate substrate) and validate ERα/β modulation via luciferase reporter assays in estrogen-responsive cell lines. Western blotting for ERK1/2 phosphorylation (e.g., p-ERK1/2 antibodies) is critical to confirm pathway activation .

Q. Which in vitro models are optimal for investigating Tracheloside's pro-proliferative effects on keratinocytes?

The HaCaT human keratinocyte line is widely used for proliferation studies. Key methodologies include:

  • MTT assays : Test concentrations ranging from 1–100 μg/ml, with optical density (OD540) measurements normalized to untreated controls .
  • Scratch wound healing assays : Create uniform wounds using pipette tips, treat with Tracheloside (1–10 μg/ml in serum-free media), and quantify closure rates over 24 hours using imaging software (e.g., ImageJ) .

Q. What chromatographic methods are recommended for purifying Tracheloside from natural sources like Carthamus tinctorius?

Sequential extraction with ethanol/water (70:30 v/v) followed by silica gel chromatography (hexane-ethyl acetate gradient) isolates crude lignans. Final purification is achieved via reverse-phase HPLC (C18 column, acetonitrile-water mobile phase). Validate purity using NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How should researchers reconcile conflicting reports on Tracheloside's anti-cancer efficacy between breast cancer models and keratinocyte studies?

Context-dependent effects may arise from tissue-specific ERK activation thresholds or differential metabolite conversion (e.g., Trachelogenin in plasma) . To address this:

  • Perform phospho-ERK1/2 immunoblotting across models (e.g., MCF-7 breast cancer vs. HaCaT keratinocytes).
  • Conduct pharmacokinetic profiling using LC-MS/MS to quantify Tracheloside and its metabolites (e.g., Trachelogenin) in target tissues .

Q. What experimental controls are essential when analyzing Tracheloside's dose-dependent activation of ERK1/2 in keratinocytes?

Include:

  • ERK1/2 inhibitors : SCH772984 (100 nM) to confirm pathway specificity .
  • Solvent controls : DMSO concentrations ≤0.1% to exclude vehicle effects.
  • Time-course analysis : Collect samples at 0, 6, 12, and 24 hours to capture transient phosphorylation .
  • Normalization : Total ERK and housekeeping proteins (e.g., GAPDH) for quantitative Western blotting .

Q. What strategies optimize Tracheloside's stability in cell culture media for long-term proliferation assays?

Pre-test stability via HPLC at 37°C over 48 hours to detect glycoside hydrolysis. For chronic exposure:

  • Use serum-containing media to mimic physiological conditions.
  • Refresh treatments every 12 hours to maintain active compound levels.
  • Add protease inhibitors (e.g., PMSF) if enzymatic degradation is suspected .

Key Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., weak breast cancer inhibition vs. strong keratinocyte proliferation), compare model-specific variables such as cell-type-specific ERK/AP activity thresholds or metabolite bioavailability .
  • Dose Optimization : Align dose ranges with prior IC50 values (e.g., 0.31 μg/ml for AP inhibition) and include sub-therapeutic doses to establish response gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.